molecular formula C13H14N2O2S B8394053 5-Benzylthio-1,3-dimethylpyrazole-4-carboxylic acid

5-Benzylthio-1,3-dimethylpyrazole-4-carboxylic acid

Cat. No.: B8394053
M. Wt: 262.33 g/mol
InChI Key: AIJWRTLFYBUNGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzylthio-1,3-dimethylpyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H14N2O2S and its molecular weight is 262.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

5-benzylsulfanyl-1,3-dimethylpyrazole-4-carboxylic acid

InChI

InChI=1S/C13H14N2O2S/c1-9-11(13(16)17)12(15(2)14-9)18-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,16,17)

InChI Key

AIJWRTLFYBUNGO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(=O)O)SCC2=CC=CC=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 100 ml of ethanol, 7.8 g of potassium hydroxide and 35.0 g of ethyl 5-benzylthio-1,3-dimethyl-pyrazole-4-carboxylate obtained in Reference Example 5 is refluxed while stirring for 5 hours. After evaporating off ethanol, dichloromethane is added to the residue, and the resulting solution is extracted with water. After acidifying the aqueous solution to pH 2 with diluted hydrochloric acid, extracted with dichloromethane, and then dried over anhydrous sodium sulfate. Evaporating off dichloromethane yields 27.7 g of the title compound.
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
ethyl 5-benzylthio-1,3-dimethyl-pyrazole-4-carboxylate
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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